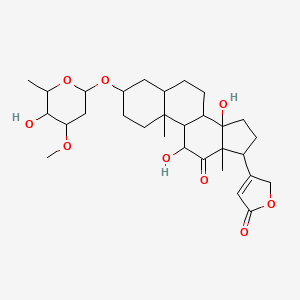
Amboside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amboside is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amboside typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions, often involving catalysts to enhance the reaction rate and yield. The specific reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound. The process often involves rigorous quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Amboside undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.
Reduction: Reducing agents can convert this compound into its reduced form.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a different product compared to its reduction or substitution.
Aplicaciones Científicas De Investigación
Amboside has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the production of various industrial products due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Amboside exerts its effects involves its interaction with specific molecular targets. These interactions can trigger a cascade of biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Propiedades
Número CAS |
638-90-4 |
|---|---|
Fórmula molecular |
C30H44O9 |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
3-[11,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O9/c1-15-25(32)21(36-4)13-23(38-15)39-18-7-9-28(2)17(12-18)5-6-20-24(28)26(33)27(34)29(3)19(8-10-30(20,29)35)16-11-22(31)37-14-16/h11,15,17-21,23-26,32-33,35H,5-10,12-14H2,1-4H3 |
Clave InChI |
CYXOVJJXJAVKAX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















